COX-2 Selective Inhibition
C-Phycocyanin demonstrates superior COX-2 inhibitory potency compared to the well-known selective COX-2 inhibitors celecoxib and rofecoxib in isolated enzyme assays. The IC50 value for COX-2 inhibition by C-Phycocyanin is 180 nM, which is lower than that of celecoxib (255 nM) and rofecoxib (401 nM) [1]. Furthermore, in a physiologically relevant human whole blood assay, C-Phycocyanin exhibits an even lower IC50 of 80 nM against COX-2, with an exceptional COX-2/COX-1 selectivity ratio of 0.04 [2]. This selectivity is critically dependent on the intact apoprotein structure; reduced phycocyanin and the isolated chromophore phycocyanobilin lack this selectivity [1].
| Evidence Dimension | COX-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 180 nM (isolated enzyme assay); 80 nM (human whole blood assay) |
| Comparator Or Baseline | Celecoxib: 255 nM; Rofecoxib: 401 nM |
| Quantified Difference | C-Phycocyanin IC50 is 29% lower than celecoxib and 55% lower than rofecoxib in isolated enzyme assays. |
| Conditions | Isolated enzyme assay; Human whole blood assay for COX-2 activity. |
Why This Matters
For research applications requiring potent and selective COX-2 inhibition, C-Phycocyanin offers a quantifiable potency advantage over established small-molecule inhibitors, making it a valuable tool compound or lead for anti-inflammatory studies.
- [1] Reddy, C. M., et al. (2000). Selective inhibition of cyclooxygenase-2 by C-phycocyanin, a biliprotein from Spirulina platensis. Biochemical and Biophysical Research Communications, 277(3), 599-603. View Source
- [2] Reddy, C. M., et al. (2000). Selective inhibition of cyclooxygenase-2 by C-phycocyanin, a biliprotein from Spirulina platensis. Biochemical and Biophysical Research Communications, 277(3), 599-603. View Source
